1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one
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Overview
Description
1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one is a complex organic compound known for its diverse biological activities. This compound belongs to the class of flavonoids, which are widely recognized for their antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one typically involves multiple steps. One common method starts with the condensation of 2,4-dihydroxybenzaldehyde with 2-hydroxybenzyl alcohol under acidic conditions to form an intermediate. This intermediate is then subjected to a series of reactions, including methylation and aldol condensation, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinones.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to yield corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular signaling pathways and its effects on enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.
Mechanism of Action
The mechanism of action of 1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one involves its interaction with various molecular targets:
Molecular Targets: This compound interacts with enzymes such as tyrosinase and cyclooxygenase, inhibiting their activity.
Pathways Involved: It modulates signaling pathways related to inflammation and oxidative stress, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Isobavachalcone: Another prenylated chalcone with similar biological activities.
Quercetin: A well-known flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid with anticancer and cardioprotective effects.
Uniqueness
1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one is unique due to its specific structural features, which confer distinct biological activities. Its combination of hydroxyl and methoxy groups, along with the phenylpropanone backbone, allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H22O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-[2,4-dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C23H22O5/c1-28-23-20(26)14-17(13-16-9-5-6-10-18(16)24)21(22(23)27)19(25)12-11-15-7-3-2-4-8-15/h2-10,14,24,26-27H,11-13H2,1H3 |
InChI Key |
RNLCVPPPRJBNNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1O)C(=O)CCC2=CC=CC=C2)CC3=CC=CC=C3O)O |
Origin of Product |
United States |
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